2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one
Description
2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (molecular formula: C₁₂H₁₆ClN₃O) is a piperazine-derived compound featuring a 4-chlorophenyl substituent on the piperazine ring and an amino-substituted ethanone moiety. Its structural uniqueness lies in the combination of a polar amino group and a lipophilic 4-chlorophenyl group, which may influence receptor binding and pharmacokinetic properties . Predicted physicochemical data include a collision cross-section (CCS) of 156.3 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)15-5-7-16(8-6-15)12(17)9-14/h1-4H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTUJDIMXLUCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one exhibit significant antidepressant properties. These compounds are believed to act on serotonin receptors, which are crucial in the modulation of mood and emotional responses. Studies have shown that modifications in the piperazine structure can enhance their efficacy as serotonin reuptake inhibitors (SSRIs) .
Antipsychotic Properties
This compound is also investigated for its potential antipsychotic effects. Its ability to interact with dopamine receptors suggests that it may help manage symptoms associated with schizophrenia and other psychotic disorders. The presence of the chlorophenyl group is thought to contribute to its binding affinity for these receptors .
Anxiolytic Effects
The anxiolytic (anti-anxiety) properties of related piperazine derivatives have been documented, indicating that this compound may also offer therapeutic benefits in treating anxiety disorders. Research into the anxiolytic effects focuses on its interaction with GABA receptors, which play a critical role in anxiety regulation .
Case Studies
Several case studies have documented the synthesis and testing of this compound derivatives:
-
Synthesis of New Derivatives :
- Researchers synthesized various derivatives to evaluate their pharmacological profiles. The modifications aimed to enhance solubility and bioavailability while maintaining or improving receptor affinity.
- One study focused on creating a series of piperazine derivatives with varying substitutions on the phenyl ring, leading to compounds with improved antidepressant activity compared to existing SSRIs .
- In Vivo Studies :
Toxicology and Safety
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit favorable therapeutic effects, they may also present toxicity at higher doses. Ongoing research aims to establish safe dosage ranges and identify any potential side effects associated with long-term use .
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Piperazine Ring
Halogen Substituents
- 2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one (): Replacing the 4-chlorophenyl group with 2-fluorophenyl introduces steric and electronic changes. Fluorine’s electronegativity may enhance dipole interactions but reduce steric bulk compared to chlorine. The hydrochloride salt form (CAS: 1605772-63-1) improves solubility, with a molecular weight of 273.74 g/mol .
- 1-Chloro-2-(4-phenylpiperazin-1-yl)-ethanone (): This analog lacks the amino group and substitutes the ethanone with a chlorine atom. The crystal structure (R factor = 0.035) reveals planar geometry, suggesting rigidity that may limit conformational flexibility during receptor binding .
Heterocyclic and Aromatic Modifications
- Synthesized via reaction with chloroacetyl chloride, this compound highlights the versatility of piperazine derivatives in accommodating aromatic substituents .
- 2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-phenylethanone (): Substitution of the amino group with a phenyl ring (C₁₈H₁₈ClN₂O) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Modifications to the Ethanone Moiety
Amino Group Retention/Removal
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one (): Absence of the amino group (C₁₂H₁₅ClN₂O) reduces hydrogen-bonding capacity.
- 2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one (): Extension to a propanone backbone (C₁₃H₁₈ClN₃O) increases chain length, possibly enhancing flexibility. LC-MS data (m/z 268.12 [M+H]+) and high purity (>99%) indicate robust synthetic reproducibility .
Predicted Physicochemical Properties
Biological Activity
2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 241.73 g/mol. Its structure features a piperazine ring substituted with a 4-chlorophenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 241.73 g/mol |
| CAS Number | 770699-74-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant efficacy against various cancer cell lines. For instance, derivatives targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation.
In a study examining related compounds, the IC50 value of a structurally similar compound was reported at 18 μM against human breast cancer cells, demonstrating moderate efficacy comparable to established treatments like Olaparib (IC50 = 57.3 μM) . The mechanism of action appears to involve the inhibition of PARP1 activity, leading to increased apoptosis in cancer cells .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological properties. They can act as serotonin receptor antagonists, which may provide therapeutic benefits in treating anxiety and depression. The presence of the chlorophenyl group in the structure enhances its binding affinity to serotonin receptors.
Case Study: Serotonin Receptor Binding
In vitro studies have demonstrated that compounds similar to this compound exhibit high binding affinities for serotonin receptors (5-HT2A), which are implicated in mood regulation . This suggests potential applications in psychiatric disorders.
Antimicrobial Activity
Additionally, there is evidence supporting the antimicrobial activity of piperazine derivatives. For example, compounds with similar structures have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents.
| Microbe | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 10.25 ± 0.13 |
| Staphylococcus aureus | 9.59 ± 0.16 |
| Candida albicans | 9.69 ± 0.02 |
These results demonstrate that the compound may possess significant antibacterial and antifungal properties, potentially making it useful in treating infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one with high purity?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and condensation reactions is commonly employed. For example, reacting 4-(4-chlorophenyl)piperazine with chloroacetyl chloride under anhydrous conditions in dichloromethane, followed by amination with ammonia or ammonium salts. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Monitoring reaction progress with TLC and characterizing intermediates via / NMR is critical .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles. SHELX programs (e.g., SHELXL) refine crystal structures, validated by R-factors (< 0.05) and residual electron density maps .
- NMR spectroscopy : , , and 2D experiments (COSY, HSQC) confirm connectivity and substituent positions. Chemical shifts for aromatic protons (δ 7.0–7.4 ppm) and piperazine carbons (δ 45–55 ppm) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 320.1 for CHClNO) .
Q. What are common impurities or byproducts during synthesis, and how are they mitigated?
- Methodological Answer : Byproducts include unreacted piperazine, over-alkylated derivatives, or hydrolysis products (e.g., carboxylic acids). Strategies:
- Temperature control : Slow addition of chloroacetyl chloride at 0–5°C minimizes side reactions .
- Selective quenching : Washing with aqueous NaHCO removes acidic impurities .
- Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates target compounds from structurally similar byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor-binding affinity and selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor binding pockets (e.g., serotonin or dopamine receptors). Validate docking poses with MD simulations (GROMACS) to assess stability .
- Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonds with piperazine N-atoms, hydrophobic contacts with chlorophenyl groups) using LigandScout .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. F) on bioactivity using descriptors like logP, polar surface area, and H-bond donors .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare IC values under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Structural analogs : Test derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, regression) to identify outliers or confounding variables .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Piperazine derivatives often degrade in acidic conditions (pH < 3) due to protonation-induced ring opening .
- Microsomal stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Co-administration of CYP inhibitors (e.g., ketoconazole) may prolong half-life .
- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and reduce hydrolysis .
Data Analysis & Experimental Design
Q. How to design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in live cells .
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling cascades (e.g., MAPK/ERK modulation) .
- Knockout models : CRISPR/Cas9-mediated gene deletion (e.g., serotonin receptors) in cell lines to assess dependency on specific targets .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear regression : Fit data to Hill or log-logistic models (GraphPad Prism) to calculate EC and Hill coefficients. Weighted least squares account for heteroscedasticity .
- Bootstrap resampling : Estimate confidence intervals for EC values in small-sample studies .
- ANCOVA : Adjust for covariates (e.g., cell viability, plate effects) to isolate compound-specific effects .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
